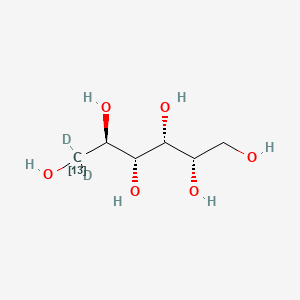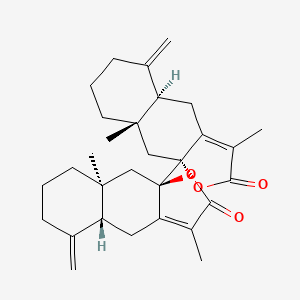
Biatractylolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Biatractylolide can be synthesized through the oxidation of atractylon, which produces atractylenolide I, II, and III. Both atractylenolide I and III can undergo intermolecular dehydration to form this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of sesquiterpenoids from the rhizome of Atractylodes macrocephala using silica gel column chromatography . This method ensures the isolation of this compound along with other sesquiterpenoids like atractylenolide I, II, and III.
Chemical Reactions Analysis
Types of Reactions: Biatractylolide undergoes various chemical reactions, including:
Oxidation: The oxidation of atractylon leads to the formation of this compound.
Dehydration: Both intramolecular and intermolecular dehydration of atractylenolide I and III result in the formation of this compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include oxygen and other oxidizing agents.
Dehydration Conditions: Dehydration typically occurs under controlled temperature and pressure conditions to facilitate the removal of water molecules.
Major Products Formed: The major product formed from these reactions is this compound itself, along with other sesquiterpenoids like atractylenolide I, II, and III .
Scientific Research Applications
Biatractylolide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study sesquiterpene synthesis and reactions.
Industry: this compound is used in the development of natural product-based therapeutic agents.
Mechanism of Action
Biatractylolide exerts its effects through several molecular targets and pathways:
Oxidative Stress Reduction: It reduces oxidative stress by inhibiting the production of reactive oxygen species.
Mitochondrial Protection: this compound prevents the opening of mitochondrial permeability transition pores, thereby reducing the release of apoptotic factors like CytC.
Signaling Pathways: The compound modulates various signaling pathways, including the PI3K-Akt-GSK3β pathway, which plays a crucial role in cell survival and apoptosis.
Comparison with Similar Compounds
Biatractylolide is unique among sesquiterpenoids due to its double sesquiterpene structure and potent neuroprotective effects. Similar compounds include:
Atractylenolide I: Exhibits anti-inflammatory and organ-protective properties.
Atractylenolide II: Less frequently reported but has similar pharmacological properties.
Atractylenolide III: Known for its anti-inflammatory and organ-protective effects.
Properties
Molecular Formula |
C30H38O4 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4aR,8aS,9aR)-9a-[(4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29-,30-/m1/s1 |
InChI Key |
RBJDJJGMGHKQMI-XETGTQJKSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@@]45C[C@@]6(CCCC(=C)[C@H]6CC4=C(C(=O)O5)C)C)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


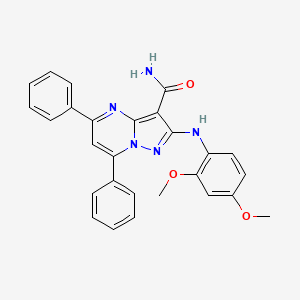

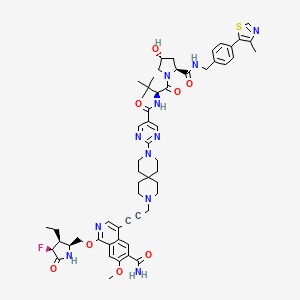
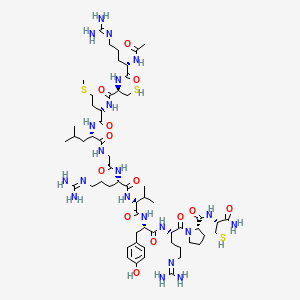
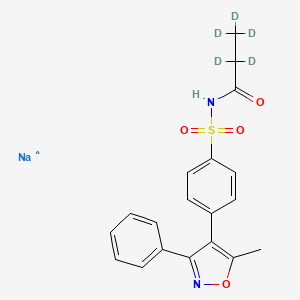
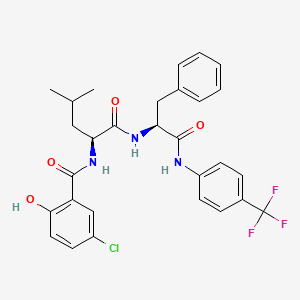
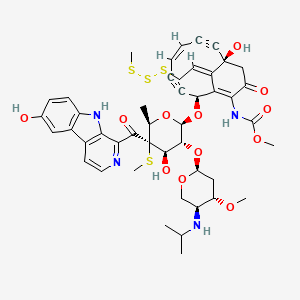
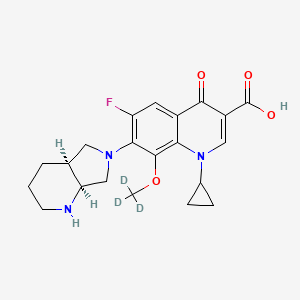
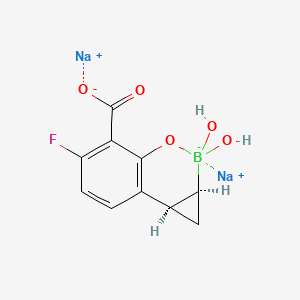
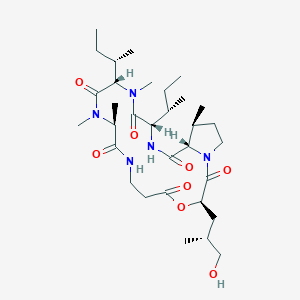
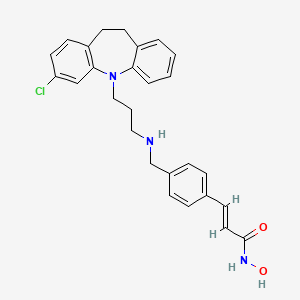
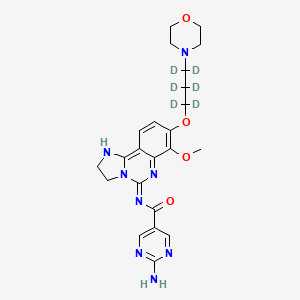
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
